molecular formula C10H11N B3389186 8-Methylidene-5,6,7,8-tetrahydroquinoline CAS No. 91900-43-5

8-Methylidene-5,6,7,8-tetrahydroquinoline

Cat. No.: B3389186
CAS No.: 91900-43-5
M. Wt: 145.2 g/mol
InChI Key: LFHOFRHETFNXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylidene-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C10H11N and a molecular weight of 145.21 g/mol . Its structure is based on a tetrahydroquinoline scaffold, a privileged structure in medicinal and organic chemistry known for its versatile applications in research . Researchers value the tetrahydroquinoline core as a key building block for developing novel chiral ligands in asymmetric catalysis and for its presence in compounds with significant biological properties . While specific mechanistic studies on this exact methylidene derivative are limited in the public literature, related 8-amino-5,6,7,8-tetrahydroquinoline derivatives (such as CAMPY and Me-CAMPY) are extensively used as chiral ligands in transition metal complexes. These complexes catalyze important reactions like asymmetric transfer hydrogenation (ATH), which is a critical method for synthesizing enantiomerically enriched amines and alcohols . Furthermore, various substituted tetrahydroquinolines are investigated for their antiproliferative activity against a range of human cancer cell lines, with their biological activity often influenced by the stereochemistry of the chiral center . This compound serves as a valuable intermediate for researchers in organic synthesis, medicinal chemistry, and drug discovery for the construction of more complex, functionally diverse molecules. This product is intended for research purposes only.

Properties

IUPAC Name

8-methylidene-6,7-dihydro-5H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHOFRHETFNXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 8 Methylidene 5,6,7,8 Tetrahydroquinoline

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond at the 8-position is a key site of reactivity in 8-methylidene-5,6,7,8-tetrahydroquinoline, readily undergoing addition, cycloaddition, and oxidation reactions.

Addition Reactions (Hydrogenation, Halogenation, Hydrohalogenation)

The carbon-carbon double bond of the methylidene group is susceptible to various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

Hydrogenation: The catalytic hydrogenation of the exocyclic double bond in 8-methylidene-5,6,7,8-tetrahydroquinoline provides a direct route to the corresponding 8-methyl-5,6,7,8-tetrahydroquinoline. This transformation is typically achieved using standard hydrogenation catalysts such as palladium on carbon (Pd/C). For instance, the reduction of the pyridine (B92270) ring in quinoline (B57606) derivatives to form tetrahydroquinolines is a well-established process, and similar conditions can be applied to the exocyclic double bond. informahealthcare.comdicp.ac.cnresearchgate.net The hydrogenation of a related system, 8-triazo-5,6,7,8-tetrahydroquinoline, to 8-amino-5,6,7,8-tetrahydroquinoline using Pd-C under a hydrogen atmosphere highlights the utility of this catalyst for reductions at the 8-position. sibran.ru In a tandem reaction, the in-situ formed active Ni(0) species, generated from the reduction of NiBr2 by Mg, can catalyze the hydrogenation of the pyridine ring, suggesting its potential for reducing the exocyclic methylene (B1212753) group as well. informahealthcare.com

Halogenation and Hydrohalogenation: The electron-rich nature of the exocyclic double bond makes it reactive towards electrophilic attack by halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl). chemistrystudent.comyoutube.comlibretexts.orgquizlet.comlibretexts.org In these electrophilic addition reactions, the electrophile is drawn to the high electron density of the pi bond. chemistrystudent.com The reaction proceeds through the formation of a carbocation intermediate after the initial attack of the electrophile on one of the carbon atoms of the double bond. youtube.comlibretexts.org The subsequent attack of the halide anion on the carbocation completes the addition. youtube.comlibretexts.org While specific examples for 8-methylidene-5,6,7,8-tetrahydroquinoline are not extensively documented in readily available literature, the general principles of electrophilic addition to alkenes are well-established and would be expected to apply. chemistrystudent.comlibretexts.orglibretexts.org

Reaction TypeReagentsProduct
HydrogenationH₂, Pd/C8-Methyl-5,6,7,8-tetrahydroquinoline
HalogenationX₂ (X = Cl, Br)8-(Halomethyl)-8-halo-5,6,7,8-tetrahydroquinoline
HydrohalogenationHX (X = Cl, Br)8-Halo-8-methyl-5,6,7,8-tetrahydroquinoline

Cycloaddition Reactions (e.g., Diels-Alder)

The exocyclic double bond of 8-methylidene-5,6,7,8-tetrahydroquinoline can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgwikipedia.orgsigmaaldrich.commasterorganicchemistry.commnstate.eduyoutube.com This reaction involves the concerted interaction of the 2 π-electrons of the dienophile with a 4 π-electron system of a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com While the tetrahydroquinoline ring itself is not strongly electron-withdrawing, the nitrogen atom can influence the electronic properties of the exocyclic double bond. The reaction of 8-methylidene-5,6,7,8-tetrahydroquinoline with a suitable diene, such as cyclopentadiene (B3395910) or butadiene, would be expected to yield a spirocyclic compound where the new cyclohexene (B86901) ring is fused at the 8-position of the tetrahydroquinoline system. The stereochemistry of the Diels-Alder reaction is highly specific, with the relative stereochemistry of the substituents on the dienophile being retained in the product. acs.org

Oxidation Pathways of the Methylidene Group

The methylidene group is susceptible to oxidative cleavage, providing a route to the corresponding ketone, 5,6,7,8-tetrahydroquinolin-8-one. A prominent method for this transformation is ozonolysis. sibran.ruresearchgate.netiitk.ac.inwikipedia.orglibretexts.org The reaction involves treating the alkene with ozone (O₃), which cleaves the double bond to form an initial, unstable molozonide intermediate. iitk.ac.inlibretexts.org This intermediate rearranges to a more stable ozonide, which is then worked up under reductive or oxidative conditions to yield the final carbonyl products. iitk.ac.inlibretexts.org For example, the ozonolysis of the related compound 8-benzylidene-5,6,7,8-tetrahydroquinoline has been shown to produce 6,7-dihydro-5H-quinolin-8-one.

Other oxidizing agents can also be employed to transform the exocyclic double bond. organic-chemistry.orgacs.org For instance, potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can be used for dihydroxylation to form a diol. organic-chemistry.org Stronger oxidative conditions can lead to cleavage of the double bond. acs.org Selenium dioxide (SeO₂) is another reagent known for the oxidation of active methylene groups and can potentially be used to introduce a carbonyl group at the allylic position. organic-chemistry.org

Reactivity of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system possesses its own distinct reactivity, centered on the aromatic pyridine ring and the nitrogen atom.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of the tetrahydroquinoline system can undergo electrophilic aromatic substitution (EAS) reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In quinoline itself, electrophilic attack typically occurs on the benzene ring at positions 5 and 8. However, in the case of 8-substituted quinolines, halogenation has been shown to occur regioselectively at the C5 position. organic-chemistry.org This suggests that in 8-methylidene-5,6,7,8-tetrahydroquinoline, electrophilic substitution would likely favor the C5 position.

Reactions at the Nitrogen Atom (Alkylation, Acylation)

The nitrogen atom in the tetrahydroquinoline ring is a nucleophilic center and can readily undergo alkylation and acylation reactions.

Alkylation: N-alkylation of tetrahydroquinolines is a common transformation. acs.orgorganic-chemistry.orgrsc.org One-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, provides an efficient route to N-alkylated tetrahydroquinolines. acs.orgorganic-chemistry.org This method is compatible with a variety of aldehydes, leading to a diverse range of N-substituted products. acs.org Another approach involves the use of hexafluoroisopropanol (HFIP) to mediate the tandem reduction and reductive alkylation of quinolines. rsc.org

Acylation: The nitrogen atom can also be acylated using acylating agents such as acid chlorides or anhydrides. Palladium-catalyzed reductive systems using sodium hydride as a hydrogen donor and acetic anhydride (B1165640) as an activator can achieve both transfer hydrogenation and acetylation of N-heteroarenes, including quinoline, in a single step. organic-chemistry.org Direct C-H allylation at the α-position of N-acyl/sulfonyl tetrahydroisoquinolines, a related heterocyclic system, has also been demonstrated, highlighting the influence of N-acylation on the reactivity of the ring. figshare.comnih.gov

Reaction TypeReagentsProduct
N-AlkylationAldehyde, Hantzsch ester, Boronic acid catalystN-Alkyl-8-methylidene-5,6,7,8-tetrahydroquinoline
N-AcylationAcetic anhydride, Pd catalyst, NaHN-Acetyl-8-methylidene-5,6,7,8-tetrahydroquinoline

Ring Opening and Closing Reactions

There is no direct evidence or published research that specifically investigates the ring opening and closing reactions of 8-Methylidene-5,6,7,8-tetrahydroquinoline. While ring-chain tautomerism is a known phenomenon in related heterocyclic systems, specific studies detailing such equilibria or reactions involving the title compound have not been reported.

Advanced Spectroscopic and Structural Elucidation of 8 Methylidene 5,6,7,8 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the precise structure of the molecule in solution.

A high-resolution ¹H NMR spectrum would be essential to identify all the proton environments in the molecule. It would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the tetrahydroquinoline core, and the vinylic protons of the exocyclic methylidene group. Key features to be analyzed would include:

Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. The aromatic protons would appear in the downfield region, while the aliphatic protons at positions 5, 6, and 7 would be found in the upfield region. The two protons of the methylidene group (=CH₂) would likely present as distinct signals due to their diastereotopic nature, with chemical shifts characteristic of vinylic protons.

Multiplicity: The splitting pattern of each signal (e.g., singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, which is crucial for establishing connectivity.

Coupling Constants (J): The magnitude of the coupling constants would provide information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the saturated ring.

The ¹³C NMR spectrum, often recorded with proton decoupling, would display a single peak for each unique carbon atom in the molecule. This would allow for a complete count of the carbon atoms, confirming the molecular formula. The chemical shifts would differentiate between:

Aromatic carbons of the pyridine ring.

Aliphatic carbons (C5, C6, C7) of the saturated ring.

The quaternary carbon at position 8.

The sp² hybridized carbon of the methylidene group.

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) correlations between adjacent protons, helping to trace the connectivity within the spin systems of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds (and sometimes more), which is critical for piecing together the entire molecular skeleton, especially in connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments would identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is invaluable for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain further structural information through the analysis of fragmentation patterns.

HRMS would provide a highly accurate measurement of the molecular mass of the compound. This allows for the determination of the elemental composition (the exact number of carbon, hydrogen, and nitrogen atoms), which serves as a definitive confirmation of the molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion would be isolated and fragmented. The resulting fragment ions would be analyzed to reveal characteristic fragmentation pathways. This pattern provides a "fingerprint" of the molecule and helps to confirm the connectivity of the different structural units, corroborating the structure determined by NMR.

Without access to published research containing this specific data, any further detailed discussion would be speculative. The generation of the requested interactive data tables is therefore not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For 8-Methylidene-5,6,7,8-tetrahydroquinoline, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

The key functional groups and their expected IR absorption regions would include:

C=C Stretching (Exocyclic Methylene (B1212753) Group): A key feature would be the stretching vibration of the exocyclic double bond (C=CH₂). This typically appears in the range of 1650-1600 cm⁻¹.

=C-H Stretching (Exocyclic Methylene Group): The stretching of the C-H bonds on the methylidene group would be expected above 3000 cm⁻¹, typically in the 3080-3010 cm⁻¹ region.

=C-H Bending (Exocyclic Methylene Group): An out-of-plane bending (wagging) vibration for the =CH₂ group would produce a strong band in the 910-890 cm⁻¹ region.

C-N Stretching (Aromatic Ring): The stretching vibration of the C-N bond within the pyridine ring would likely be observed in the 1342-1266 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The pyridine ring would exhibit several stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the saturated portion of the tetrahydroquinoline ring (positions 5, 6, and 7) would show stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Aliphatic C-H Bending: Bending vibrations for these CH₂ groups would be expected around 1465 cm⁻¹.

A comparative analysis with the IR spectrum of the parent compound, 5,6,7,8-tetrahydroquinoline (B84679), would highlight the presence of the 8-methylidene group through the appearance of the characteristic exocyclic C=C and associated =C-H vibrational bands.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for 8-Methylidene-5,6,7,8-tetrahydroquinoline

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
=C-H Stretch3080-3010Exocyclic Methylene (=CH₂)
Aromatic C-H Stretch3100-3000Pyridine Ring
Aliphatic C-H Stretch2960-2850Saturated Ring (CH₂)
C=C Stretch1650-1600Exocyclic Methylene (C=CH₂)
Aromatic C=C/C=N Stretch1600-1450Pyridine Ring
Aliphatic C-H Bend~1465Saturated Ring (CH₂)
C-N Stretch1342-1266Pyridine Ring
=C-H Out-of-Plane Bend910-890Exocyclic Methylene (=CH₂)

This table is based on established correlation charts for IR spectroscopy and is predictive in nature due to the absence of published experimental data for the specific compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the ultraviolet and visible regions of the spectrum.

For these techniques to be applicable, the molecule must be chiral. 8-Methylidene-5,6,7,8-tetrahydroquinoline itself, without any substituents on the pyridine or the saturated ring, is an achiral molecule. The carbon at position 8 is sp² hybridized and part of a double bond, and there are no other stereocenters in the molecule. Therefore, it would not exhibit a VCD or ECD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by substitution at positions 5, 6, or 7, the resulting enantiomers would be distinguishable by VCD and ECD. In such a hypothetical case, experimental VCD and ECD spectra would be compared with spectra predicted by quantum chemical calculations for the different possible enantiomers to assign the absolute configuration. Research on related chiral 8-substituted 5,6,7,8-tetrahydroquinoline derivatives has utilized these principles for stereochemical assignment. nih.govnih.gov

Since 8-Methylidene-5,6,7,8-tetrahydroquinoline is achiral, VCD and ECD analyses are not applicable.

X-ray Crystallography for Solid-State Molecular Structure Determination

Currently, there are no published crystal structures for 8-Methylidene-5,6,7,8-tetrahydroquinoline in crystallographic databases. If a suitable crystal of the compound were to be grown and analyzed, the resulting data would provide definitive structural information.

For comparison, the crystal structure of a related compound, 5,6,7,8-tetrahydroquinolin-8-one, reveals detailed bond lengths and angles of the core tetrahydroquinoline ring system. researchgate.net An analysis of 8-Methylidene-5,6,7,8-tetrahydroquinoline would be expected to confirm the planarity of the pyridine ring and the exocyclic double bond system. It would also reveal the specific conformation of the partially saturated six-membered ring (e.g., sofa, half-chair).

Table 2: Predicted and Comparative Crystallographic Data

Parameter Hypothetical Value for 8-Methylidene-5,6,7,8-tetrahydroquinoline Reference Compound and Value
Crystal SystemNot Available5,6,7,8-Tetrahydroquinolin-8-one: Monoclinic researchgate.net
Space GroupNot Available5,6,7,8-Tetrahydroquinolin-8-one: P2₁/c researchgate.net
C8=CH₂ Bond Length~1.34 Å(Typical exocyclic C=C bond)
C8-C9 Bond Length~1.47 Å5,6,7,8-Tetrahydroquinolin-8-one (C8-C9): 1.474(4) Å researchgate.net
C7-C8 Bond Length~1.51 Å5,6,7,8-Tetrahydroquinolin-8-one (C7-C8): 1.500(4) Å researchgate.net
Saturated Ring ConformationNot Available (Predicted to be non-planar)5,6,7,8-Tetrahydroquinolin-8-one: Sofa conformation researchgate.net

This table presents predicted values based on standard bond lengths and data from the structurally similar compound 5,6,7,8-tetrahydroquinolin-8-one. Experimental data for the title compound is required for confirmation.

Computational and Theoretical Investigations of 8 Methylidene 5,6,7,8 Tetrahydroquinoline

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, providing deep insights into the properties of molecular systems. For a molecule like 8-Methylidene-5,6,7,8-tetrahydroquinoline, DFT calculations would be indispensable for a fundamental understanding of its behavior.

Electronic Structure and Molecular Orbital Analysis

A primary application of DFT is the elucidation of a molecule's electronic structure. This involves calculating the distribution of electron density and determining the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap typically indicates higher reactivity. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis could reveal hyperconjugative interactions and charge delocalization within the molecule, offering a more nuanced picture of its bonding and stability. arabjchem.org Molecular Electrostatic Potential (MEP) maps would also be crucial for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other chemical species. arabjchem.org At present, no such data has been published for 8-Methylidene-5,6,7,8-tetrahydroquinoline.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT methods are routinely used to predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of newly synthesized compounds. Calculations can provide theoretical values for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By comparing the computed shifts for various possible conformers with experimental data, researchers can confidently assign the structure. While DFT calculations of spectroscopic parameters have been performed for numerous quinoline (B57606) derivatives, no such theoretical or experimental spectra are available for 8-Methylidene-5,6,7,8-tetrahydroquinoline. nih.govrsc.org

Conformational Analysis and Energy Landscapes

The non-aromatic portion of 8-Methylidene-5,6,7,8-tetrahydroquinoline introduces conformational flexibility. DFT calculations are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis would reveal the preferred three-dimensional structures of the molecule and their relative populations at different temperatures. Such studies are fundamental but have not yet been reported for this specific compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comresearchgate.net

Dynamic Behavior and Conformational Flexibility

MD simulations would model the atomic motions of 8-Methylidene-5,6,7,8-tetrahydroquinoline, providing insights into its flexibility and the accessible conformational space under various conditions. mdpi.comresearchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into an enzyme's active site or interact with other molecules. The dynamic nature of the tetrahydroquinoline ring system has been explored for other derivatives, but specific simulations for the 8-methylidene variant are absent from the literature. mdpi.com

Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects explicitly. By simulating the molecule in a box of solvent molecules (such as water), it is possible to analyze the formation of hydrogen bonds and other intermolecular interactions. arabjchem.org This information is critical for predicting solubility and understanding reaction mechanisms in solution. For other quinoline derivatives, MD simulations have been used to calculate interaction energies with solvents and to generate radial distribution functions (RDFs) to describe the solvent structure around the molecule. arabjchem.org This level of analysis is currently unavailable for 8-Methylidene-5,6,7,8-tetrahydroquinoline.

Reaction Mechanism Modeling

No information is available in the searched literature regarding the modeling of reaction mechanisms involving 8-Methylidene-5,6,7,8-tetrahydroquinoline.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

There are no published studies on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions of 8-Methylidene-5,6,7,8-tetrahydroquinoline.

Activation Energy and Reaction Barrier Calculations

Activation energy and reaction barrier calculations for 8-Methylidene-5,6,7,8-tetrahydroquinoline have not been reported in the reviewed scientific literature.

Quantitative Structure–Property Relationship (QSPR) Studies

No QSPR studies for 8-Methylidene-5,6,7,8-tetrahydroquinoline were identified in the literature search.

Derivatives and Functionalization of 8 Methylidene 5,6,7,8 Tetrahydroquinoline

Synthesis of Substituted 8-Methylidene-5,6,7,8-tetrahydroquinoline Analogues

The synthesis of substituted analogues of 8-methylidene-5,6,7,8-tetrahydroquinoline can be approached by targeting its three key structural components: the methylidene group, the pyridine (B92270) ring, and the saturated carbocyclic ring.

Modifications on the Methylidene Group

The exocyclic double bond of the methylidene group is a primary site for a variety of chemical transformations. One notable reaction is ozonolysis. For instance, the related compound, 8-benzylidene-5,6,7,8-tetrahydroquinoline, undergoes ozonolysis to yield 6,7-dihydro-5H-quinolin-8-one. This transformation highlights the reactivity of the exocyclic double bond and provides a pathway to introduce a carbonyl group at the 8-position.

Other potential modifications of the methylidene group, based on the general reactivity of exocyclic alkenes, could include:

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding 8-methyl-5,6,7,8-tetrahydroquinoline.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to dihalogenated derivatives.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) could form a spiro-epoxide at the 8-position.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of a hydroxyl group, yielding (5,6,7,8-tetrahydroquinolin-8-yl)methanol.

These modifications allow for the introduction of a range of functional groups, significantly expanding the chemical diversity of the 8-methylidene-5,6,7,8-tetrahydroquinoline scaffold.

Substitutions on the Pyridine Ring

The pyridine ring of the tetrahydroquinoline system is generally less reactive towards electrophilic substitution compared to the carbocyclic ring due to the electron-withdrawing nature of the nitrogen atom. arsdcollege.ac.inquimicaorganica.org In quinoline (B57606) itself, electrophilic attack preferentially occurs on the benzene (B151609) ring. arsdcollege.ac.in However, the saturation of the carbocyclic part in 5,6,7,8-tetrahydroquinoline (B84679) can influence the reactivity of the pyridine moiety.

Recent advances in C-H functionalization have enabled the selective introduction of substituents at positions that are typically difficult to access. nih.gov For instance, iridium-catalyzed borylation has been successfully used for the C3-borylation of pyridine rings, which can then be further functionalized via cross-coupling reactions. nih.gov Such methods could potentially be applied to introduce substituents at the 2-, 3-, or 4-positions of the pyridine ring in 8-methylidene-5,6,7,8-tetrahydroquinoline.

Nucleophilic aromatic substitution on the pyridine ring is also a viable strategy, particularly if an activating group or a suitable leaving group is present. nih.govresearchgate.net For example, a halogen atom at the 2- or 4-position of the pyridine ring can be displaced by various nucleophiles. arsdcollege.ac.in

Functionalization of the Saturated Carbocyclic Ring

The saturated carbocyclic ring offers several positions for functionalization. The synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines is well-documented, often starting from 5,6,7,8-tetrahydroquinolin-8-one. researchgate.net This ketone can be derived from 8-methylidene-5,6,7,8-tetrahydroquinoline via ozonolysis, as mentioned earlier. From the ketone, a variety of substituents can be introduced at the 8-position through reactions such as:

Reduction: To form 8-hydroxy-5,6,7,8-tetrahydroquinoline.

Reductive amination: To produce 8-amino-5,6,7,8-tetrahydroquinoline and its derivatives.

Grignard and organolithium reactions: To introduce alkyl or aryl groups at the 8-position, leading to tertiary alcohols.

Furthermore, methods for the construction of spirocyclic structures at the 4-position of the tetrahydroquinoline ring have been developed, showcasing the potential for more complex modifications of the carbocyclic ring. elsevierpure.com Ring-expansion reactions of substituted tetrahydroquinolines have also been reported, offering a route to novel bicyclic and tricyclic scaffolds. researchgate.net

Chiral Derivatives and Stereoselective Synthesis

The C8 position of 8-substituted 5,6,7,8-tetrahydroquinolines is a stereocenter, and the synthesis of enantiomerically pure derivatives is of significant interest.

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. For derivatives of 8-methylidene-5,6,7,8-tetrahydroquinoline, several strategies can be envisioned:

Asymmetric Hydrogenation: The asymmetric hydrogenation of the exocyclic double bond, using a chiral catalyst, could produce enantiomerically enriched 8-methyl-5,6,7,8-tetrahydroquinoline.

Enantioselective Oxygenation: Inspired by biomimetic approaches, the enantioselective oxygenation of exocyclic methylene (B1212753) groups can be achieved using chiral catalysts, such as manganese porphyrin complexes. rsc.orgrsc.orgtum.de This could lead to the formation of chiral alcohols with high enantioselectivity. rsc.orgrsc.orgtum.de

Aza-Nazarov Cyclization: Catalytic aza-Nazarov reactions have been developed to access α-methylene-γ-lactam heterocycles with high diastereoselectivity, which could be a potential route for constructing chiral fused systems. beilstein-journals.orgnih.govbeilstein-journals.org

The following table summarizes potential enantioselective reactions for the synthesis of chiral derivatives:

Reaction TypeReagents and ConditionsPotential Chiral Product
Asymmetric HydrogenationH₂, Chiral Rh or Ir catalyst(R)- or (S)-8-Methyl-5,6,7,8-tetrahydroquinoline
Enantioselective EpoxidationChiral oxidant (e.g., Sharpless epoxidation)Chiral spiro-epoxide at C8
Enantioselective DihydroxylationOsO₄, Chiral ligand (e.g., AD-mix)Chiral diol at the exocyclic double bond

Kinetic Resolution Methods

Kinetic resolution is a method to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

For derivatives of 8-methylidene-5,6,7,8-tetrahydroquinoline, if a racemic mixture of a chiral derivative is synthesized, kinetic resolution can be employed to obtain the enantiomerically pure forms. A well-established method is lipase-catalyzed kinetic acetylation. For example, racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) has been successfully resolved using this method to yield enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline. researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful technique where the less reactive enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. wikipedia.org An iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters via DKR has been developed to produce functionalized chiral allylic alcohols with high enantioselectivity and cis-selectivity. nih.govrsc.org This principle could be applied to suitable derivatives of 8-methylidene-5,6,7,8-tetrahydroquinoline.

The table below outlines some kinetic resolution methods applicable to derivatives of this compound:

MethodChiral Reagent/CatalystSubstrateProducts
Lipase-catalyzed acylationLipase (B570770) (e.g., Candida antarctica lipase B), Acyl donorRacemic 8-hydroxy-8-substituted-5,6,7,8-tetrahydroquinolineEnantioenriched alcohol and enantioenriched acetate (B1210297)
Asymmetric epoxidationChiral Ti-tartrate complex, t-BuOOHRacemic allylic alcohol derivativeEnantioenriched allylic alcohol and chiral epoxy-alcohol
Asymmetric hydrogenation (DKR)Chiral Ir-catalyst, H₂Racemic α-substituted-8-oxo-5,6,7,8-tetrahydroquinolineSingle enantiomer of the corresponding chiral alcohol

Polymer-Supported or Solid-Phase Synthesis of Derivatives

The application of polymer-supported or solid-phase synthesis for the generation of 8-methylidene-5,6,7,8-tetrahydroquinoline derivatives is a specialized area of research. While direct examples focusing specifically on this scaffold are not extensively documented in publicly available literature, the principles of solid-phase organic synthesis (SPOS) have been successfully applied to the construction of related heterocyclic systems, such as quinolines and tetrahydroisoquinolines. These established methodologies provide a conceptual framework for the potential development of solid-phase syntheses for derivatives of 8-methylidene-5,6,7,8-tetrahydroquinoline.

The core advantage of solid-phase synthesis lies in its ability to simplify purification processes, as excess reagents and soluble by-products can be removed by simple filtration. This technique is particularly amenable to the creation of combinatorial libraries of compounds for high-throughput screening in drug discovery.

A hypothetical solid-phase approach to the synthesis of 8-methylidene-5,6,7,8-tetrahydroquinoline derivatives would involve the immobilization of a suitable precursor onto a solid support, such as a resin bead. The polymer-bound intermediate would then undergo a series of chemical transformations to build the target molecule or introduce diversity at various positions. The final derivative would be cleaved from the solid support in the last step.

For instance, a strategy could involve the attachment of a pre-functionalized aniline (B41778) or a building block amenable to cyclization onto a resin. Subsequent reaction steps, potentially including intramolecular cyclization and functionalization, would lead to the formation of the tetrahydroquinoline ring system. The introduction of the exocyclic methylene group at the 8-position could be envisioned as a late-stage functionalization on the solid support.

One relevant example in the broader field is the solid-phase synthesis of a quinolinone library. nih.gov In this study, a 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was immobilized on a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin through reductive amination. nih.gov This polymer-bound intermediate was then further functionalized at the 3- and 5-positions to generate a library of 3,5-disubstituted-2-oxoquinolinones. nih.gov This demonstrates the feasibility of assembling and diversifying the quinoline core on a solid support.

Another pertinent study details the multistep synthesis of polycyclic tetrahydroisoquinolines starting from Wang resin-immobilized allylglycine. nih.gov This work showcases the power of solid-phase synthesis in constructing complex heterocyclic scaffolds through a sequence of reactions including sulfonylation, Mitsunobu alkylation, and ring-closing metathesis. nih.gov Such strategies could, in principle, be adapted for the construction of tetrahydroquinoline derivatives.

The table below outlines a conceptual solid-phase synthesis route for a hypothetical library of 8-methylidene-5,6,7,8-tetrahydroquinoline derivatives, drawing parallels from established solid-phase methodologies for related heterocycles.

Table 1: Conceptual Solid-Phase Synthesis of 8-Methylidene-5,6,7,8-tetrahydroquinoline Derivatives

StepDescriptionReagents and Conditions (Illustrative)Key Transformation
1 Immobilization A suitable aniline precursor, linker-functionalized resin (e.g., Wang resin), coupling agent (e.g., DCC).Covalent attachment of the starting material to the solid support.
2 Cyclization Reaction with a suitable partner to form the heterocyclic ring (e.g., an α,β-unsaturated carbonyl compound in a Doebner-von Miller type reaction).Formation of the polymer-bound tetrahydroquinoline core.
3 Functionalization Introduction of the C8-carbonyl group via oxidation of the C8-position.Installation of a handle for the introduction of the methylidene group.
4 Wittig Reaction Reaction with a phosphorus ylide (e.g., methylenetriphenylphosphorane).Formation of the exocyclic double bond at the 8-position.
5 Cleavage Treatment with a strong acid (e.g., trifluoroacetic acid) to release the product from the resin.Liberation of the final 8-methylidene-5,6,7,8-tetrahydroquinoline derivative.

It is important to reiterate that the above table represents a conceptual pathway. The successful implementation of such a synthesis would require significant experimental optimization of each step, including the choice of resin, linker, protecting groups, and reaction conditions to ensure compatibility with the solid-phase format and the specific chemistry of the 8-methylidene-5,6,7,8-tetrahydroquinoline scaffold. The development of robust solid-phase syntheses for this class of compounds remains an area for future research.

No Publicly Available Research Found on the Catalytic Applications of 8-Methylidene-5,6,7,8-tetrahydroquinoline

Following a comprehensive search of publicly available scientific literature, no specific research data or scholarly articles were identified pertaining to the catalytic applications of the chemical compound "8-Methylidene-5,6,7,8-tetrahydroquinoline." Consequently, it is not possible to provide an article on its role as a chiral ligand, its performance in asymmetric catalysis, its potential as an organocatalyst, or its role in metal-catalyzed reactions as outlined in the user's request.

The performed searches for "8-Methylidene-5,6,7,8-tetrahydroquinoline" and its potential catalytic uses did not yield any relevant results. The scientific literature extensively covers related compounds, such as 8-Amino-5,6,7,8-tetrahydroquinoline and its derivatives, which have been investigated as chiral ligands in various asymmetric catalytic reactions, including transfer hydrogenation. However, this information falls outside the strict scope of the requested subject, which is solely focused on the "8-Methylidene" variant.

No information was found regarding the design, synthesis, or performance of ligand architectures based on 8-Methylidene-5,6,7,8-tetrahydroquinoline. Similarly, there is no available data on its potential as an organocatalyst or its specific roles in metal-catalyzed reactions.

Therefore, the requested article focusing on the catalytic applications of "8-Methylidene-5,6,7,8-tetrahydroquinoline" cannot be generated at this time due to the absence of relevant scientific research and data in the public domain.

Q & A

Q. What are the established synthetic strategies for preparing 8-methylidene-5,6,7,8-tetrahydroquinoline derivatives?

A one-pot tandem synthesis approach enables efficient functionalization at the C-2 position. For example, Guo et al. () synthesized 8-methyltetrahydroquinoline derivatives using sequential alkylation and cyclization steps under mild conditions (e.g., THF at 60°C, 12–24 hours). Key steps include optimizing stoichiometry of alkyl halides and bases (e.g., NaH) to minimize side reactions. Analytical validation via 1H^1H and 13C^{13}C NMR is critical for confirming regioselectivity .

Q. How is the structural conformation of 8-methylidene-5,6,7,8-tetrahydroquinoline validated experimentally?

X-ray crystallography remains the gold standard. Lipińska et al. () resolved the sofa conformation of the cyclohexene ring in 5,6,7,8-tetrahydroquinolin-8-one, with bond lengths within expected ranges (e.g., C–C = 1.51–1.54 Å). Pseudosymmetry analysis (e.g., Pnma space group) and π-π stacking distances (~3.468 Å) further validate molecular packing . For derivatives lacking crystallinity, 1H^1H-NOESY NMR can probe spatial arrangements of substituents .

Q. What spectroscopic techniques are essential for characterizing intermediates in 8-methylidenequinoline synthesis?

High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are indispensable. For example, Jian et al. () used 1H^1H NMR to confirm the stereochemistry of 8-(4-chlorobenzylidene) derivatives, with aromatic proton signals at δ 7.2–8.1 ppm. IR spectroscopy can identify carbonyl or imine functional groups introduced during synthesis .

Advanced Research Questions

Q. How can data contradictions between spectroscopic and crystallographic results be resolved in structural studies?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Lipińska et al. () observed planarity in the pyridine ring via X-ray but noted flexibility in NMR due to solvent interactions. Combining variable-temperature NMR with DFT calculations (e.g., B3LYP/6-31G*) reconciles such differences by modeling conformational energy barriers .

Q. What mechanistic insights guide the design of transition metal complexes with 8-methylidenequinoline ligands?

The ligand’s chelating ability depends on substituent electronic effects. For example, 8-hydroxyquinoline derivatives ( ) form stable complexes with Cu(II) and Zn(II) via O,N-coordination. Advanced studies employ cyclic voltammetry to assess redox activity and UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 450–500 nm for Fe(III) complexes) .

Q. How can synthetic routes be optimized to avoid side products in lithiated intermediates?

highlights the preparation of 8-lithio-5,6,7,8-tetrahydroquinoline using n-BuLi. Key optimizations include:

  • Strict temperature control (−78°C to prevent Li–N bond cleavage).
  • Use of stabilizing ligands (e.g., TMEDA) to enhance intermediate stability.
  • Quenching with electrophiles (e.g., CS2_2) to yield thiocarboxamides with >90% purity .

Q. What strategies address low yields in ozonolysis-based derivatization of 8-methylidenequinolines?

Kelly & Lebedev () achieved high yields (~85%) in ozonolysis of 8-benzylidene derivatives by:

  • Conducting reactions in ethyl acetate/hexane (1:1) at −20°C.
  • Using reductive workup (e.g., Zn/HOAc) to prevent over-oxidation.
  • Monitoring reaction progress via TLC (Rf_f shift from 0.7 to 0.3 in hexane/EtOAc) .

Q. How do steric and electronic effects influence regioselectivity in C-2 functionalization?

Guo et al. () demonstrated that electron-withdrawing groups (e.g., NO2_2) at C-2 reduce steric hindrance, favoring nucleophilic attack. Steric maps from molecular modeling (e.g., Gaussian) predict accessible sites, while Hammett constants (σ) quantify electronic effects. For example, σ = +0.78 for p-NO2_2 increases electrophilicity at C-2 by 30% .

Methodological Resources

  • Synthetic Protocols : One-pot tandem synthesis (), lithiation (), and ozonolysis ().
  • Structural Validation : X-ray crystallography () and NMR ().
  • Coordination Chemistry : Metal-chelation studies () and redox profiling ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylidene-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
8-Methylidene-5,6,7,8-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.